![molecular formula C11H22ClNO2 B2560830 (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride CAS No. 52598-90-0](/img/structure/B2560830.png)
(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride
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Overview
Description
“(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C11H22ClNO2 . It is a derivative of 2,2,6,6-Tetramethylpiperidine, which is a hindered secondary amine used to prepare metallo-amide bases and selective generation of silylketene acetals .
Molecular Structure Analysis
The molecular structure of “(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” consists of 11 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact mass of the molecule is 235.1339066 g/mol .Physical And Chemical Properties Analysis
“(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” has a molecular weight of 235.75 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the molecule are 235.1339066 g/mol .Scientific Research Applications
Continuous-flow Synthesis
An expeditious and efficient continuous-flow process has been reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .
Catalytic Hydrogenation
A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .
Green and Efficient Method for Chemoselective Deoxidization
2,2,6,6-Tetramethyl-4-piperidinol has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide via ultraviolet irradiation .
Preparation of Metallo-amide Bases
2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases .
Selective Generation of Silylketene Acetals
This compound is used for the selective generation of silylketene acetals .
Preparation of 4-substituted Quinazoline
It is used in the preparation of 4-substituted quinazoline .
Precursor to Lithium Tetramethylpiperidide
It acts as a precursor to Lithium tetramethylpiperidide .
Precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl Radical
This compound also acts as a precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .
Safety and Hazards
properties
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10;/h8,12H,5-7H2,1-4H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYVYQNKXSZKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride |
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